5-(2-Bromophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Bromophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Substitution Reactions:
Schiff Base Formation: The condensation of the triazole derivative with 3-phenoxybenzaldehyde results in the formation of the Schiff base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Disulfides: From oxidation of the thiol group.
Amines: From reduction of the Schiff base.
Substituted Derivatives: From nucleophilic substitution of the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Many triazole derivatives exhibit antimicrobial properties.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Antifungal Agents: Triazole derivatives are well-known for their antifungal activity.
Anticancer Agents: Some derivatives have shown potential as anticancer agents.
Industry
Agriculture: Used as fungicides and herbicides.
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A well-known antifungal agent.
Voriconazole: Another antifungal agent with a triazole ring.
Uniqueness
5-(2-Bromophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-bromophenyl and 3-phenoxybenzylidene groups, which may confer specific biological activities and chemical reactivity not seen in other triazole derivatives.
Properties
Molecular Formula |
C21H15BrN4OS |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H15BrN4OS/c22-19-12-5-4-11-18(19)20-24-25-21(28)26(20)23-14-15-7-6-10-17(13-15)27-16-8-2-1-3-9-16/h1-14H,(H,25,28)/b23-14+ |
InChI Key |
BKFWZNHBEZLHDK-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Br |
Origin of Product |
United States |
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